molecular formula C12H11NO2 B3027585 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone CAS No. 1345515-22-1

1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone

Cat. No.: B3027585
CAS No.: 1345515-22-1
M. Wt: 201.22
InChI Key: NCOLGCZLACTJPT-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . This compound is characterized by a quinoline core substituted with a hydroxy group at the 3-position and a methyl group at the 2-position, along with an ethanone group at the 4-position. It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .

Preparation Methods

The synthesis of 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of anthranilic acid derivatives followed by cyclization . Another approach includes the reaction of corresponding acids with suitable reagents under specific conditions, such as using tetrahydrofuran as a solvent medium . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-hydroxy-2-methylquinolin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-12(15)11(8(2)14)9-5-3-4-6-10(9)13-7/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOLGCZLACTJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744471
Record name 1-(3-Hydroxy-2-methylquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345515-22-1
Record name 1-(3-Hydroxy-2-methylquinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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